N-(4-aminocyclohexyl)-3,4-difluorobenzamide N-(4-aminocyclohexyl)-3,4-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 771545-82-5
VCID: VC2476876
InChI: InChI=1S/C13H16F2N2O/c14-11-6-1-8(7-12(11)15)13(18)17-10-4-2-9(16)3-5-10/h1,6-7,9-10H,2-5,16H2,(H,17,18)
SMILES: C1CC(CCC1N)NC(=O)C2=CC(=C(C=C2)F)F
Molecular Formula: C13H16F2N2O
Molecular Weight: 254.28 g/mol

N-(4-aminocyclohexyl)-3,4-difluorobenzamide

CAS No.: 771545-82-5

Cat. No.: VC2476876

Molecular Formula: C13H16F2N2O

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

N-(4-aminocyclohexyl)-3,4-difluorobenzamide - 771545-82-5

Specification

CAS No. 771545-82-5
Molecular Formula C13H16F2N2O
Molecular Weight 254.28 g/mol
IUPAC Name N-(4-aminocyclohexyl)-3,4-difluorobenzamide
Standard InChI InChI=1S/C13H16F2N2O/c14-11-6-1-8(7-12(11)15)13(18)17-10-4-2-9(16)3-5-10/h1,6-7,9-10H,2-5,16H2,(H,17,18)
Standard InChI Key HQMCFYRDRCXBNL-UHFFFAOYSA-N
SMILES C1CC(CCC1N)NC(=O)C2=CC(=C(C=C2)F)F
Canonical SMILES C1CC(CCC1N)NC(=O)C2=CC(=C(C=C2)F)F

Introduction

ParameterInformation
CAS Number771545-82-5
Molecular FormulaC₁₃H₁₆F₂N₂O
Molecular Weight254.28 g/mol
IUPAC NameN-(4-aminocyclohexyl)-3,4-difluorobenzamide
Standard InChIInChI=1S/C13H16F2N2O/c14-11-6-1-8(7-12(11)15)13(18)17-10-4-2-9(16)3-5-10/h1,6-7,9-10H,2-5,16H2,(H,17,18)
SMILESC1CC(CCC1N)NC(=O)C2=CC(=C(C=C2)F)F

The compound features a cyclohexyl ring with an amino group at the 4-position, connected via an amide linkage to a 3,4-difluorobenzene moiety.

Physical and Chemical Properties

N-(4-aminocyclohexyl)-3,4-difluorobenzamide exists as a solid powder at room temperature with several notable physicochemical properties that influence its behavior in biological systems and chemical reactions.

Physicochemical Properties

The compound demonstrates moderate solubility in organic solvents, particularly dimethyl sulfoxide (DMSO), which makes it suitable for various laboratory applications. The presence of fluorine atoms on the benzene ring contributes significantly to its chemical reactivity and stability profile. Fluorine substitution is known to enhance compound stability through increased carbon-fluorine bond strength while simultaneously influencing lipophilicity and hydrogen bonding capabilities.

Structural Characteristics

The structure contains several functional groups that contribute to its chemical behavior:

  • An amino group (-NH₂) on the cyclohexyl ring that can participate in hydrogen bonding and acid-base reactions

  • An amide linkage (-NHCO-) that provides rigidity and potential for hydrogen bonding

  • Two fluorine atoms at the 3,4-positions of the benzene ring that affect the electronic distribution and reactivity

These structural elements collectively contribute to the compound's ability to interact with biological targets, particularly protein receptors.

Synthesis and Preparation Methods

The synthesis of N-(4-aminocyclohexyl)-3,4-difluorobenzamide typically involves a series of controlled reactions to ensure proper stereochemistry and functional group placement.

General Synthetic Route

The most common synthetic approach involves the following key steps:

  • Preparation of 4-aminocyclohexylamine: This can be achieved through the reduction of 4-nitrocyclohexylamine or similar precursors using catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Formation of 3,4-difluorobenzoyl chloride: This reactive intermediate is prepared by treating 3,4-difluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

  • Coupling reaction: The final step involves reacting 4-aminocyclohexylamine with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine (Et₃N) to form the target compound .

Alternative Synthesis Methods

Alternative approaches may utilize different coupling reagents such as carbonyldiimidazole or other amide-forming strategies. These methods often offer advantages in terms of yield, purity, or operational simplicity depending on the scale and purpose of synthesis .

Biological Activity and Applications

N-(4-aminocyclohexyl)-3,4-difluorobenzamide serves as a critical intermediate in the synthesis of pharmaceutically active compounds, particularly those targeting melanin-concentrating hormone receptors.

Role as a Synthetic Intermediate

This compound is notably used in the synthesis of ATC-0175 (N-(cis-4-{[4-(dimethylamino)quinazolin-2-yl]amino}cyclohexyl)-3,4-difluorobenzamide hydrochloride), which has been extensively studied for its pharmacological properties . ATC-0175 functions as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1), with an IC₅₀ value of 13.5 nM .

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for rational drug design based on the N-(4-aminocyclohexyl)-3,4-difluorobenzamide scaffold.

Key Structural Elements

Several structural features influence the biological activity of this compound and its derivatives:

  • The cyclohexyl ring: The conformation (cis vs. trans) of the substituents on the cyclohexyl ring significantly impacts receptor binding affinity. The cis configuration appears optimal for MCH1 receptor interaction in derivatives like ATC-0175 .

  • The difluorobenzamide moiety: The presence and position of fluorine atoms on the benzene ring contribute to the compound's binding properties and metabolic stability. Fluorine substitution often enhances lipophilicity and membrane permeability while resisting metabolic degradation .

  • The amino group: In derivatives, this position is often modified (e.g., with quinazoline groups) to enhance target specificity and binding affinity .

Comparison with Related Compounds

Table 2: Comparison of N-(4-aminocyclohexyl)-3,4-difluorobenzamide with Related Compounds

CompoundMolecular WeightKey Structural DifferencesNotable Properties
N-(4-aminocyclohexyl)-3,4-difluorobenzamide254.28 g/molBase structureSynthetic intermediate
ATC-0175 (N-(cis-4-{[4-(dimethylamino)quinazolin-2-yl]amino}cyclohexyl)-3,4-difluorobenzamide hydrochloride)461.96 g/mol (as HCl salt)Addition of dimethylaminoquinazoline groupMCH1 receptor antagonist (IC₅₀ = 13.5 nM)
N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide284.28 g/molPhenyl ring instead of cyclohexyl; sulfonamide instead of amideDifferent pharmacological profile
2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide (CI-1040)478.7 g/molMore complex substitution patternMEK inhibitor, studied for cancer treatment

Structural modification studies suggest that strategic alterations to the base N-(4-aminocyclohexyl)-3,4-difluorobenzamide structure can yield compounds with diverse pharmacological activities .

Research Applications

N-(4-aminocyclohexyl)-3,4-difluorobenzamide has found applications in several fields of scientific research.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a versatile building block for creating libraries of potential drug candidates. The relative simplicity of its structure, combined with multiple sites available for modification, makes it an attractive starting point for structural optimization studies .

Neuroscience Research

Derivatives of this compound have been used to investigate the role of MCH signaling in the central nervous system, particularly in relation to mood disorders, stress response, and feeding behavior. For example, studies have examined the effects of MCH1 receptor antagonists in the median raphe nucleus and their influence on anxiety-like behaviors .

Drug Discovery

The compound has contributed to the development of novel therapeutic agents targeting MCH receptors. These efforts have expanded our understanding of structure-activity relationships and helped identify promising lead compounds for further development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator